molecular formula C13H18N6 B6599331 N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine CAS No. 63914-41-0

N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine

Cat. No.: B6599331
CAS No.: 63914-41-0
M. Wt: 258.32 g/mol
InChI Key: DREJSFACDNYYQZ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine is a chemical compound belonging to the class of triazines Triazines are nitrogen-containing heterocyclic compounds that have a variety of applications in different fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine typically involves the reaction of phenyl isocyanate with melamine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process where the reactants are fed into a reactor under controlled conditions. The process ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography helps in obtaining the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as ammonia or amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted triazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: In the materials industry, it is used in the production of high-performance polymers and resins. Its unique properties make it suitable for applications requiring thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Melamine: A simpler triazine derivative with applications in plastics and resins.

  • Cyanuric Acid: Another triazine derivative used in disinfectants and swimming pool chemicals.

  • Tris(2-aminoethyl)amine: A polyamine with applications in coordination chemistry and as a chelating agent.

Uniqueness: N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine stands out due to its specific structural features, which include the presence of phenyl and methyl groups. These groups contribute to its unique chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-N-phenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-18(2)12-15-11(16-13(17-12)19(3)4)14-10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJSFACDNYYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360215
Record name BAS 07769561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63914-41-0
Record name BAS 07769561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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